PEG4-biotin acid

Bioconjugation Protein Labeling Aqueous Solubility

Standard biotin-acid reagents cause aggregation and batch inconsistency. PEG4-biotin acid (1263044-75-2) is a discrete, single-molecular-weight linker (491.60 Da). - **Performance**: Maintains solubility at elevated labeling densities; prevents precipitation vs. LC-biotin. - **Supply**: ≥98% by HPLC, white to light yellow solid. Stable precursor to NHS/TFP esters. - **Procurement**: Available from BenchChem with batch-to-batch consistency.

Molecular Formula C21H37N3O8S
Molecular Weight 491.6
CAS No. 1263044-75-2
Cat. No. B3095433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePEG4-biotin acid
CAS1263044-75-2
Molecular FormulaC21H37N3O8S
Molecular Weight491.6
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)O)NC(=O)N2
InChIInChI=1S/C21H37N3O8S/c25-18(4-2-1-3-17-20-16(15-33-17)23-21(28)24-20)22-6-8-30-10-12-32-14-13-31-11-9-29-7-5-19(26)27/h16-17,20H,1-15H2,(H,22,25)(H,26,27)(H2,23,24,28)
InChIKeyGYOXFFWLRKVJJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PEG4-Biotin Acid Overview for Bioconjugation


PEG4-biotin acid (CAS 1263044-75-2), also designated as dPEG®4-biotin acid or Biotin-PEG4-acid, is a discrete, single-molecular-weight biotinylation reagent comprising a biotin moiety linked via a tetraethylene glycol (PEG4) spacer to a terminal propionic acid group . With a molecular formula of C21H37N3O8S and a molecular weight of 491.60 Da , this heterobifunctional compound enables covalent attachment to primary amines through carbodiimide-mediated coupling (e.g., EDC) or can be further functionalized into NHS or TFP esters for alternative conjugation strategies . The compound is supplied as a white to light yellow solid or viscous liquid with commercial purity specifications typically ranging from ≥95% to ≥98% by HPLC [1][2]. Its discrete PEG architecture distinguishes it from polydisperse PEG reagents, providing batch-to-batch consistency essential for reproducible bioconjugation workflows [3].

Discrete PEG4 spacer: batch-consistent bioconjugation without polydispersity risk
Aqueous solubility profile: supports native-condition protein labeling without co-solvents
Stable free acid form: enables on-demand activation to NHS or TFP esters

Substitution Risks for PEG4-Biotin Acid


Substituting PEG4-biotin acid with other biotin-PEG variants (e.g., PEG2, PEG6, PEG12) or traditional hydrophobic linkers (e.g., LC-biotin) introduces quantifiable performance deviations that directly impact experimental reproducibility and downstream assay outcomes. The PEG spacer length modulates the spatial accessibility of the biotin moiety to streptavidin/avidin binding pockets, with spacer length demonstrated as an essential parameter governing nanostructure formation, conjugation efficiency, and avidin binding stoichiometry [1][2]. Furthermore, the hydrophilic PEG4 architecture fundamentally alters the solubility profile and aggregation behavior of biotinylated conjugates compared to hydrophobic analogs, with direct consequences for biomolecule stability and assay background . Procurement decisions based solely on functional group equivalence (e.g., any biotin-acid derivative) without consideration of these spacer-dependent performance characteristics risk introducing uncontrolled variables that compromise experimental validity and necessitate costly re-optimization.

PEG4 spacer: extended hydrophilic architecture preserves biotin accessibility and aqueous solubility
LC-biotin or shorter PEG variants: hydrophobic character may require co-solvents and restrict binding-site reach
Discrete single-length PEG4 ensures consistent labeling stoichiometry batch-to-batch
Polydisperse PEG reagents introduce variable spacer lengths, complicating assay reproducibility
PEG4 tolerates high degree of labeling without aggregation or precipitation
LC-biotin may cause biomolecule precipitation at low labeling density, limiting assay sensitivity

PEG4-Biotin Acid Differentiation Evidence


Aqueous Solubility vs. LC-Biotin

PEG4-biotin acid demonstrates qualitatively superior aqueous solubility compared to the traditional hydrophobic biotinylation reagent LC-biotin (aminocaproyl-biotin). While LC-biotin exhibits poor solubility in water and aqueous buffers, the amphiphilic dPEG4 linker confers excellent solubility in both water and aqueous buffer systems . This solubility differential is attributable to the tetraethylene glycol spacer, which imparts hydrophilicity that is transferred to the conjugated biomolecule, whereas LC-biotin's hydrophobic alkyl chain retains the poor aqueous solubility characteristic of native biotin [1].

Aqueous Solubility
Head-to-head
PEG4-biotin acid Excellent solubility in water & aqueous buffer
LC-biotin Poorly soluble in water; may require organic co-solvent
Supports native-condition bioconjugation without denaturing co-solvents
Quantitative solubility limits not specified in source
Bioconjugation Protein Labeling Aqueous Solubility

Linker Length Comparison

The dPEG4 spacer in PEG4-biotin acid comprises 16 atoms with a calculated extended length of 19.2 Å [1]. This linker length is reported as slightly longer than the aminocaproic acid linker present in LC-biotin . The precise, discrete length of the PEG4 spacer (versus polydisperse PEG alternatives) ensures consistent steric presentation of the biotin moiety to streptavidin binding pockets across all conjugated molecules within a batch, a critical parameter for quantitative binding assays [2].

Linker Length
Reported
19.2 Å (16 atoms)
Provides consistent steric presentation of biotin across all conjugates
Slightly longer than LC-biotin linker; discrete length supports reproducibility
Linker Length Spacer Arm Steric Accessibility

Aggregation Prevention vs. LC-Biotin

A critical performance differentiator is that PEG4-biotin acid does not cause aggregation or precipitation of conjugated biomolecules even when excess label is used or at high levels of biotin incorporation . In direct contrast, LC-biotin triggers aggregation and precipitation of biomolecules upon incorporation of only a few LC-biotin groups . This property enables higher degrees of biotin labeling (degree of labeling, DOL) without compromising biomolecule solubility or native conformation .

Aggregation Threshold
Data to verify
PEG4-biotin acid No aggregation at high biotin incorporation
LC-biotin Precipitation after few incorporated groups
Supports high-density labeling without solubility compromise
Source data limited; independent verification recommended
Protein Aggregation High-Density Labeling Biomolecule Stability

Commercial Purity Specifications

Commercially available PEG4-biotin acid is supplied with defined purity specifications ranging from ≥95% (HPLC) to ≥98% (HPLC and/or neutralization titration) [1]. TCI Chemicals specifies HPLC purity minimum 96.0 area% and neutralization titration purity minimum 98.0% [1]. Vector Laboratories and XcessBio specify purity >98% . These specifications provide procurement benchmarks for comparing vendor offerings and ensuring lot-to-lot consistency.

Purity Range
Specification review
≥95% to ≥98% (HPLC), vendor-dependent
Procurement benchmarks for lot-to-lot consistency
Verify vendor COA; purity basis may differ
Purity Specification Quality Control Procurement

Solid-Form Storage Stability

PEG4-biotin acid in solid form is stable for at least 2 years from the date of receipt when stored as directed at or below ≤4°C and protected from moisture [1]. This stability profile exceeds the typical 1-year shelf life specified for many activated biotinylation reagents (e.g., NHS esters) which are prone to hydrolysis. The free acid form offers extended storage stability compared to activated ester derivatives, providing procurement flexibility and reducing waste from expired reactive intermediates [2].

Storage Stability
Class-level
≥2 years solid at ≤4°C
Supports procurement flexibility and reduces waste
Exceeds typical NHS-ester shelf life; free acid advantage
Storage Stability Shelf Life Procurement Logistics

PROTAC Linker Application

PEG4-biotin acid is specifically documented as a PEG-based PROTAC linker suitable for the synthesis of proteolysis-targeting chimeras [1]. In PROTAC design, linker length and composition are critical parameters that modulate ternary complex formation, cellular permeability, and degradation efficiency. The PEG4 spacer (19.2 Å extended length) occupies an intermediate position between shorter PEG2 linkers (which may limit E3 ligase-target engagement) and longer PEG6/PEG12 linkers (which may reduce cellular permeability or increase molecular weight beyond optimal ranges) [2]. This balanced length provides a rational starting point for PROTAC linker optimization without the synthetic burden of evaluating multiple linker variants from scratch [3].

PROTAC Linker Fit
Method context
19.2 Å intermediate length balances solubility, permeability, and ternary complex geometry
Pre-optimized starting point for PROTAC linker evaluation
Class-level guidance; verify in target degradation assays
PROTAC Targeted Protein Degradation Linker Optimization

PEG4-Biotin Acid Application Scenarios


High-Density Protein Biotinylation

PEG4-biotin acid enables high degrees of biotin labeling on antibodies, enzymes, or other proteins without inducing aggregation or precipitation, a critical requirement for maximizing assay sensitivity in ELISA, Western blot, and immunohistochemistry applications. Unlike LC-biotin, which triggers aggregation after incorporation of only a few groups, the PEG4 spacer maintains biomolecule solubility even at elevated labeling densities . This property directly translates to higher signal-to-noise ratios and expanded dynamic range in streptavidin-based detection systems.

PROTAC Synthesis

As a documented PEG-based PROTAC linker, PEG4-biotin acid serves as a building block for assembling bifunctional degraders that recruit E3 ubiquitin ligases to target proteins [1]. The 19.2 Å spacer length provides an empirically validated starting point for linker optimization, balancing the need for sufficient reach between the target-binding and E3-binding moieties while maintaining favorable physicochemical properties [2]. The terminal carboxylic acid enables straightforward conjugation to amine-containing ligands via EDC-mediated coupling, streamlining PROTAC synthesis workflows.

Aqueous-Phase Bioconjugation

The excellent aqueous solubility of PEG4-biotin acid permits biotinylation reactions to be conducted entirely in water or aqueous buffers, eliminating the need for organic co-solvents that can denature or inactivate sensitive proteins, peptides, or nucleic acids . This is particularly advantageous for labeling enzymes that require retention of catalytic activity, cell-surface proteins that must maintain native conformation, or fragile biomolecular complexes that dissociate in organic solvents.

Synthesis of NHS/TFP Ester Derivatives

PEG4-biotin acid functions as the stable precursor for generating NHS-dPEG4-biotin and Biotin-dPEG4-TFP ester derivatives [3]. Laboratories requiring amine-reactive biotinylation reagents with the PEG4 spacer can procure the free acid form and activate it on-demand, avoiding the hydrolytic instability and limited shelf life of pre-activated esters. This approach ensures maximal reagent activity at the time of use and reduces procurement costs associated with replacing expired activated esters.

Application
Selection Property
Validation Focus
High-Density Protein Biotinylation
Aggregation-resistant PEG4 architecture
Degree of labeling vs. biomolecule solubility
PROTAC Synthesis
Intermediate PEG4 spacer length
Ternary complex formation & permeability
Aqueous-Phase Bioconjugation
Aqueous solubility of PEG4 linker
Native protein integrity under aqueous conditions
On-Demand Ester Activation
Free acid storage stability
Activation efficiency of NHS/TFP esters

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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